molecular formula C14H18N2O3S B2509843 2-(cyclohexylsulfanyl)-N-(3-nitrophenyl)acetamide CAS No. 306729-95-3

2-(cyclohexylsulfanyl)-N-(3-nitrophenyl)acetamide

Cat. No. B2509843
CAS RN: 306729-95-3
M. Wt: 294.37
InChI Key: DOBUVUNXVIABDZ-UHFFFAOYSA-N
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Description

The compound 2-(cyclohexylsulfanyl)-N-(3-nitrophenyl)acetamide is a chemical that would likely exhibit interesting properties due to the presence of both a nitro group and a sulfanyl group attached to an acetamide backbone. While the specific compound is not directly studied in the provided papers, similar compounds have been synthesized and analyzed, which can give insights into the potential characteristics of 2-(cyclohexylsulfanyl)-N-(3-nitrophenyl)acetamide.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including nitration, reduction, and acetylation. For instance, the synthesis of nitro, amino, and acetamino derivatives of 2,3-dimethylbenzofuran was achieved through cyclo-dehydration of nitrophenoxybutanones and subsequent reactions . Similarly, the synthesis of 2-cyano-N-(4-sulfamoylphenyl) acetamide as a building block for heterocyclic compounds indicates the versatility of acetamide derivatives in chemical synthesis . These methods could potentially be adapted for the synthesis of 2-(cyclohexylsulfanyl)-N-(3-nitrophenyl)acetamide.

Molecular Structure Analysis

Molecular structure analysis of related compounds has been conducted using various spectroscopic techniques and X-ray crystallography. For example, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides were characterized by mass spectrometry, IR, NMR spectroscopy, and X-ray crystallography, revealing the presence of intra- and intermolecular hydrogen bonds . These techniques could be employed to determine the molecular structure of 2-(cyclohexylsulfanyl)-N-(3-nitrophenyl)acetamide and to understand its electronic behavior.

Chemical Reactions Analysis

The reactivity of acetamide derivatives is influenced by the substituents on the aromatic ring and the acetamide nitrogen. The study of 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides showed that these compounds can exist in different conformations, which could affect their reactivity in chemical reactions . The presence of a nitro group in 2-(cyclohexylsulfanyl)-N-(3-nitrophenyl)acetamide would likely make it a candidate for further chemical transformations, such as reduction to an amino group or participation in coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The dipole moment method and quantum chemical calculations can provide insights into the polarity and conformational preferences of these compounds . For 2-(cyclohexylsulfanyl)-N-(3-nitrophenyl)acetamide, similar analyses could predict its solubility, boiling point, melting point, and stability, which are important for practical applications.

Scientific Research Applications

  • Non-Linear Optical Material :

    • The compound N-(3-nitro­phenyl)­acet­amide, similar to 2-(cyclohexylsulfanyl)-N-(3-nitrophenyl)acetamide, is identified as an organic non-linear optical material. It crystallizes in a specific monoclinic system, indicating potential in optical applications (Mahalakshmi, Upadhyaya, & Row, 2002).
  • Non-Linear Optical Properties of Substituted Benzene Derivatives :

    • Related compounds, such as N-(2-cyclooctylamino-4-nitrophenyl)acetamide, have been studied for their non-linear optical properties. These compounds form specific molecular structures and linkages, which are relevant in the study of optical properties (González-Platas, Ruiz-Pérez, Torres, & Yanes, 1997).
  • Solvatochromism in Heteroaromatic Compounds :

    • Studies on compounds like N-(4-Methyl-2-nitrophenyl)acetamide, which are structurally related, show solvatochromism. This indicates their sensitivity to solvent changes, useful in understanding solvent interactions and molecular dynamics (Krivoruchka et al., 2004).
  • Synthesis and Analysis of Antibacterial Activity :

    • N-substituted phenyl acetamide benzimidazole derivatives, including 2-(1H-benzimidazol-1-yl)-N-(3-nitrophenyl) acetamide, have shown significant antibacterial activity, specifically against Methicillin Resistant Staphylococcus aureus (MRSA). This demonstrates the compound's potential in developing new antibacterial agents (Chaudhari et al., 2020).
  • Green Synthesis of Acetamide Derivatives :

    • The compound N-(3-Amino-4-methoxyphenyl)acetamide, similar in structure, has been synthesized using environmentally friendly methods. It's an important intermediate for azo disperse dyes, indicating the compound's significance in dye manufacturing and green chemistry (Zhang Qun-feng, 2008).
  • Potential in Anticancer Research :

    • Studies on derivatives of N-(2-Nitrophenyl)acetamide have shown that they possess anticancer properties. This suggests the potential use of similar compounds in cancer research and therapy (Rani, Pal, Hegde, & Hashim, 2014).

properties

IUPAC Name

2-cyclohexylsulfanyl-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c17-14(10-20-13-7-2-1-3-8-13)15-11-5-4-6-12(9-11)16(18)19/h4-6,9,13H,1-3,7-8,10H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBUVUNXVIABDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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